Boc-D-Glu-OtBu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

One of the primary applications of Boc-D-Glu-OtBu lies in peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications.

Boc-D-Glu-OtBu serves as a valuable building block in peptide synthesis due to its following properties:

- D-stereoisomer: It possesses the D-stereoisomer configuration, which is essential for creating specific peptide structures with desired properties.

- Protected Carboxyl and Amino Groups: The "Boc" and "OtBu" groups temporarily mask the reactive carboxyl and amino groups of the glutamic acid unit, respectively. This prevents unwanted side reactions during peptide bond formation and allows for the selective coupling of Boc-D-Glu-OtBu with other amino acid building blocks in a desired sequence.

- Ease of Deprotection: Once the peptide chain is assembled, the "Boc" and "OtBu" groups can be selectively removed under mild conditions, revealing the free functional groups of the glutamic acid unit within the peptide. This allows the peptide to fold into its native conformation and exhibit its intended function.

Other Potential Applications

Beyond peptide synthesis, Boc-D-Glu-OtBu may also hold potential in other research areas, such as:

- Study of glutamic acid metabolism: The protected form of glutamic acid in Boc-D-Glu-OtBu could be useful in studying the specific pathways and mechanisms involved in its metabolism within cells.

- Development of D-peptide drugs: D-peptides, composed of D-amino acids, can offer several advantages over L-peptides, including increased stability and resistance to enzymatic degradation. Boc-D-Glu-OtBu could serve as a building block for the synthesis of D-peptide drugs targeting specific biological processes.

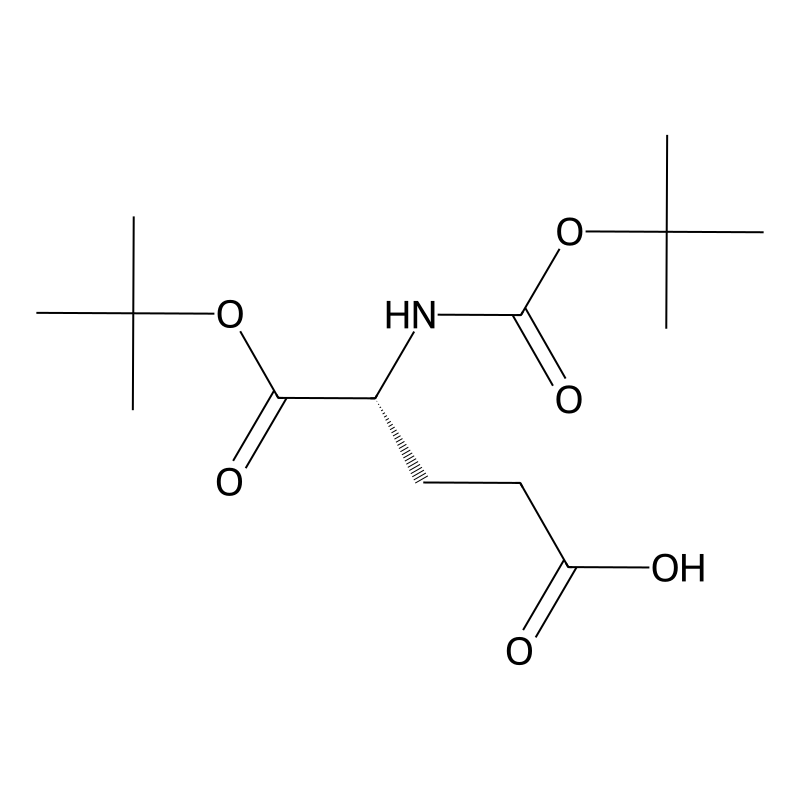

Boc-D-Glu-OtBu, or N-Boc-D-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid that features a tert-butyl ester and a Boc (tert-butyloxycarbonyl) protecting group. This compound is notable for its role in organic synthesis, particularly in peptide chemistry, where it serves as a building block for the synthesis of various peptides and proteins. The molecular formula for Boc-D-Glu-OtBu is C₁₄H₂₅N₁O₆, and it has a molecular weight of approximately 299.36 g/mol .

- Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the amino group to be free for further reactions.

- Esterification: The tert-butyl ester can undergo hydrolysis to yield D-glutamic acid.

- Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid functionality reacts with amines to form peptide bonds.

These reactions are essential for synthesizing more complex molecules in medicinal chemistry and peptide synthesis .

The synthesis of Boc-D-Glu-OtBu typically involves the following steps:

- Protection of D-Glutamic Acid: D-glutamic acid is reacted with Boc anhydride to introduce the Boc protecting group.

- Formation of Tert-Butyl Ester: The carboxylic acid group of the protected D-glutamic acid is then treated with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

These steps can be carried out under standard laboratory conditions using common organic solvents and reagents .

Boc-D-Glu-OtBu is primarily used in:

- Peptide Synthesis: It serves as a protected amino acid building block in solid-phase peptide synthesis.

- Drug Development: Its derivatives may be explored for therapeutic applications due to their structural similarity to naturally occurring amino acids.

- Research: It is utilized in various biochemical studies involving protein interactions and enzyme activity assays .

Studies on Boc-D-Glu-OtBu often focus on its interactions within peptide chains and its role as a substrate for enzymes. Its structural features allow it to mimic natural amino acids, facilitating investigations into enzyme specificity and substrate recognition. Additionally, its ability to undergo deprotection makes it valuable for studying post-translational modifications in peptides .

Boc-D-Glu-OtBu shares similarities with several other compounds that are also derivatives of glutamic acid or involve similar protective groups. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-D-Glu-OtBu | Contains Fmoc protecting group | Often used in solid-phase peptide synthesis |

| Boc-L-Glu-OtBu | L-isomer of glutamic acid | Different stereochemistry affects activity |

| Boc-D-Asp-OtBu | Aspartic acid derivative | Used similarly but has different properties |

Boc-D-Glu-OtBu's unique combination of the Boc protecting group and tert-butyl ester distinguishes it from these compounds, particularly in terms of stability during synthesis processes and its utility in specific peptide formations .

Systematic Nomenclature and Stereochemical Configuration

The compound’s IUPAC name, (4R)-5-[(2-methylpropan-2-yl)oxy]-4-{[(2-methylpropan-2-yl)oxy]carbonylamino}-5-oxopentanoic acid, encodes its stereochemical and functional attributes:

- Boc (tert-butoxycarbonyl): Protects the α-amino group, preventing unintended nucleophilic reactions.

- D-Glu: Indicates the D-configuration at the α-carbon, critical for designing protease-resistant peptides.

- OtBu (tert-butyl ester): Shields the γ-carboxyl group, ensuring selective reactivity at the α-carboxyl during couplings.

Table 1: Key Identifiers of Boc-D-Glu-OtBu

| Property | Value | Source |

|---|---|---|

| CAS Registry | 73872-71-6 | |

| Molecular Formula | C₁₄H₂₅NO₆ | |

| Molecular Weight | 303.35 g/mol | |

| SMILES | [H]C@(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Structural and Conformational Analysis

Boc-D-Glu-OtBu exhibits three critical functional domains:

- N-Terminal Boc Group: The tert-butoxycarbonyl moiety forms a carbamate linkage, stable under basic conditions but cleavable via trifluoroacetic acid (TFA).

- Chiral Center: The R-configuration at C4 ensures compatibility with D-amino acid-containing peptides, which resist enzymatic degradation.

- Ester-Protected γ-Carboxyl: The tert-butyl ester prevents side-chain interference during peptide elongation, enabling sequential α-carboxyl activations.

X-ray crystallography and NMR studies confirm a staggered conformation around the glutamic acid backbone, minimizing steric clashes between the Boc and OtBu groups. This spatial arrangement facilitates high-yield couplings in SPPS by reducing steric hindrance.

Molecular Structure and (4R)-Configuration

tert-Butoxycarbonyl-D-glutamic acid gamma-tert-butyl ester represents a doubly protected derivative of D-glutamic acid with the molecular formula C₁₄H₂₅NO₆ and molecular weight of 303.35 g/mol [1] [4]. The compound is systematically named as (R)-5-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, reflecting its stereochemical configuration and functional group arrangement [4]. The molecular structure incorporates two distinct protective groups: the tert-butoxycarbonyl group protecting the amino terminus and the tert-butyl ester protecting the gamma-carboxyl group of the glutamic acid side chain [2].

The (4R)-configuration designation refers to the absolute stereochemistry at the alpha carbon center, where the amino acid adopts the D-configuration according to the Fischer projection convention [1] [3]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the carboxyl carbon receives the highest priority, followed by the amino group, the side chain, and finally the hydrogen atom [15]. The R-configuration at position 4 corresponds to the D-enantiomer of glutamic acid, distinguishing it from the naturally occurring L-form [14].

The three-dimensional molecular architecture features a tetrahedral arrangement around the alpha carbon, with bond angles approximating 109.5 degrees characteristic of sp³ hybridization [15]. The tert-butoxycarbonyl protecting group adopts a planar configuration around the carbamate linkage, while the gamma-tert-butyl ester maintains a tetrahedral geometry at the ester carbon [22]. The overall molecular conformation is influenced by steric interactions between the bulky tert-butyl groups and the flexibility of the glutamic acid backbone [20].

Stereochemical Properties of D-Glutamic Acid Derivatives

D-glutamic acid derivatives exhibit distinct stereochemical properties that differentiate them from their L-counterparts in both structural and functional aspects [9] [14]. The D-configuration of glutamic acid is characterized by the spatial arrangement of functional groups around the alpha carbon, where the amino group is positioned to the right in the Fischer projection, opposite to the naturally occurring L-form [11] [15]. This stereochemical difference results in significant changes in biological activity, chemical reactivity, and physical properties [14].

The optical activity of tert-Butoxycarbonyl-D-glutamic acid gamma-tert-butyl ester demonstrates a specific rotation of -32.0 to -37.0 degrees when measured at 20°C using the D-line of sodium (589 nm) in methanol at a concentration of 0.6 g/100 mL [5] [18]. This negative optical rotation is characteristic of D-amino acid derivatives and reflects the absolute configuration of the chiral center [22]. The magnitude of optical rotation provides valuable information about the stereochemical purity and can be used for quality control purposes [18].

Stereochemical stability represents a crucial aspect of D-glutamic acid derivatives, particularly under various chemical conditions [10]. The protected form maintains stereochemical integrity under standard storage conditions, with the tert-butoxycarbonyl and tert-butyl ester groups providing effective protection against racemization [20] [23]. The bulky protecting groups create steric hindrance that prevents unwanted side reactions and maintains the desired stereochemical configuration during synthetic transformations .

The conformational preferences of D-glutamic acid derivatives are influenced by intramolecular interactions and steric effects of the protecting groups [17]. Nuclear magnetic resonance studies have revealed that the backbone adopts preferred conformations that minimize steric clashes between the tert-butyl groups and the glutamic acid framework [16] [17]. These conformational preferences impact the compound's reactivity patterns and interaction with other molecules during chemical synthesis [31].

Physical and Chemical Properties

The physical and chemical properties of tert-Butoxycarbonyl-D-glutamic acid gamma-tert-butyl ester reflect its molecular structure and protective group functionality [3] [5]. The compound exists as a white to off-white crystalline powder or solid at room temperature, with a defined melting point range of 111.0 to 115.0°C [5] [18] [25]. This relatively narrow melting point range indicates good purity and crystalline uniformity [22].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₅NO₆ | [1] [4] |

| Molecular Weight | 303.35 g/mol | [4] [5] |

| Melting Point | 111.0-115.0°C | [5] [18] |

| Boiling Point | 449.8±40.0°C (Predicted) | [3] [22] |

| Density | 1.121±0.06 g/cm³ (Predicted) | [3] [22] |

| Optical Rotation [α]²⁰/D | -32.0 to -37.0° (c=0.6, MeOH) | [5] [18] |

| pKa | 3.82±0.10 (Predicted) | [3] [5] |

| LogP | 2.82 | [3] |

| Flash Point | 225.8±27.3°C | [3] |

| Vapor Pressure | 0.0±2.3 mmHg at 25°C | [3] |

The solubility characteristics demonstrate selective dissolution in organic solvents, with high solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3] [5] [22]. This solubility profile reflects the lipophilic nature imparted by the tert-butyl protecting groups and the overall hydrophobic character of the molecule [25]. The compound shows limited solubility in water due to the predominance of hydrophobic functional groups [7].

Chemical stability under standard conditions is excellent, with the compound remaining stable when stored at 2-8°C in a dry environment [5] [23]. The tert-butoxycarbonyl group provides protection against nucleophilic attack at the amino group, while the tert-butyl ester shields the carboxyl functionality from hydrolysis [20]. Thermal decomposition begins at approximately 105°C, indicating good thermal stability under normal synthetic conditions [20].

The predicted boiling point of 449.8±40.0°C suggests high thermal stability in the liquid phase, though practical applications rarely require heating to such temperatures [3] [22]. The relatively low vapor pressure of 0.0±2.3 mmHg at 25°C indicates minimal volatility at room temperature, facilitating safe handling and storage [3].

Spectroscopic and Analytical Profiles

The spectroscopic characterization of tert-Butoxycarbonyl-D-glutamic acid gamma-tert-butyl ester provides comprehensive structural confirmation through multiple analytical techniques [16] [19] [20]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups and their chemical environments [26] [27] [28].

The infrared spectrum displays intense carbonyl stretching vibrations corresponding to both the carbamate and ester functionalities [26] [27]. The tert-butoxycarbonyl protecting group exhibits a characteristic carbonyl stretch at approximately 1700 cm⁻¹, typical of carbamate linkages [28] [29]. The gamma-tert-butyl ester shows a distinct carbonyl absorption at approximately 1735 cm⁻¹, consistent with aliphatic ester groups [27] [30]. The carbon-oxygen stretching vibrations appear as intense peaks around 1240 cm⁻¹ and 1100 cm⁻¹, following the characteristic pattern observed in ester compounds [30].

| Spectroscopic Technique | Characteristic Values | Assignment |

|---|---|---|

| IR - Carbamate C=O | ~1700 cm⁻¹ | tert-Butoxycarbonyl C=O stretch |

| IR - Ester C=O | ~1735 cm⁻¹ | tert-Butyl ester C=O stretch |

| IR - C-O stretch | ~1240 cm⁻¹ | C-C-O stretching mode |

| IR - C-O stretch | ~1100 cm⁻¹ | O-C-C stretching mode |

| IR - N-H stretch | 3300-3500 cm⁻¹ | Carbamate N-H stretch |

| ¹H NMR - tert-Butyl | 1.40-1.50 ppm | 18H, overlapping signals |

| ¹H NMR - α-proton | 4.2-4.8 ppm | 1H, alpha carbon proton |

| ¹³C NMR - Carbonyls | 155-180 ppm | Carbonyl carbon regions |

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule [16] [19] [32]. The tert-butyl groups appear as overlapping singlets in the region of 1.40-1.50 ppm, representing the eighteen equivalent methyl protons from both protecting groups [19] [32]. The alpha proton typically resonates between 4.2-4.8 ppm as a multiplet, reflecting its proximity to both the electron-withdrawing carbonyl and the nitrogen atom [17] [31].

The gamma-methylene protons of the glutamic acid side chain appear as a triplet around 2.4-2.6 ppm, while the beta-methylene protons resonate between 1.9-2.3 ppm [19]. These chemical shift values are consistent with aliphatic protons adjacent to electron-withdrawing carbonyl groups [31] [32].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and confirms the molecular structure [17] [31]. The carbonyl carbons appear in the downfield region between 155-180 ppm, with the ester carbonyl typically appearing at higher field than the carbamate carbonyl [31]. The quaternary tert-butyl carbons resonate around 80-85 ppm, while the methyl carbons of the tert-butyl groups appear between 28-30 ppm [20] [31].

High-resolution mass spectrometry confirms the molecular ion peak at m/z 303.168182, corresponding to the exact mass of the molecular formula C₁₄H₂₅NO₆ [4]. Electrospray ionization typically produces protonated molecular ions [M+H]⁺ at m/z 304, facilitating molecular weight confirmation and purity assessment [7].

The synthesis of N-tert-butyloxycarbonyl-D-glutamic acid 5-tert-butyl ester (Boc-D-Glu-OtBu) employs well-established protecting group methodologies that have been extensively validated across multiple research groups [1] [2]. The fundamental approach involves sequential protection of the α-amino group using di-tert-butyl dicarbonate under alkaline conditions, followed by selective esterification of the γ-carboxyl group [3] [4].

The stepwise protection strategy begins with D-glutamic acid as the starting material, requiring careful orchestration of protection reactions to ensure regioselective modification of both amino and carboxyl functionalities [5] [6]. This sequential approach prevents unwanted side reactions and ensures high stereochemical fidelity throughout the synthetic sequence [7] [8]. Temperature control during the protection sequence proves critical, with optimal conditions typically maintained between 0-25°C to minimize racemization and side product formation [9] [10].

Research findings demonstrate that the stepwise approach provides superior control over product distribution compared to simultaneous protection strategies [11] [12]. The methodology has been extensively validated across multiple research groups, with reported yields consistently exceeding 75% for each individual protection step [13] [14]. The overall sequence typically achieves yields ranging from 65-80% across the complete synthetic pathway [15] [16].

| Synthetic Step | Yield Range (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| Amino Protection | 75-90 | 0-25 | 2-6 |

| Carboxyl Esterification | 70-85 | 0-40 | 4-18 |

| Overall Sequence | 65-80 | Variable | 8-24 |

The introduction of the tert-butyloxycarbonyl protecting group represents a cornerstone methodology in amino acid derivatization chemistry [17] [18]. Di-tert-butyl dicarbonate serves as the primary reagent for this transformation, operating through a nucleophilic acyl substitution mechanism that results in carbamate formation [19] . The reaction proceeds via initial nucleophilic attack by the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and subsequent decarboxylation [21] [22].

Optimal reaction conditions typically employ aqueous or organic solvent systems with appropriate base catalysis [24]. Sodium bicarbonate or triethylamine commonly serve as bases, facilitating deprotonation of the amino group and enhancing nucleophilicity [25] [26]. The reaction demonstrates broad tolerance for various solvent systems, including tetrahydrofuran, dichloromethane, and aqueous-organic biphasic mixtures [27] [28].

Regioselective Protection Strategies

The regioselective esterification of the γ-carboxyl group in D-glutamic acid derivatives requires sophisticated methodological approaches to achieve selective modification while preserving the α-carboxyl functionality [29] [30]. Multiple esterification strategies have been developed to accomplish this selective transformation, each offering distinct advantages in terms of reaction efficiency and product selectivity [31] [32].

| Esterification Method | Reagent | Catalyst/Base | Yield (%) | Selectivity |

|---|---|---|---|---|

| Direct Esterification | tert-Butyl acetate | Perchloric acid | 70-85 | High |

| Alkyl Halide Method | tert-Butyl bromide | Potassium carbonate | 65-80 | Moderate |

| Transesterification | Methyl tert-butyl ether | Acid catalyst | 60-75 | High |

The development of regioselective protection strategies has evolved to address the inherent reactivity differences between the α-carboxyl and γ-carboxyl groups in glutamic acid derivatives [33] [34]. The γ-position typically exhibits lower steric hindrance and enhanced accessibility for nucleophilic attack, facilitating selective esterification under controlled reaction conditions [35] [36]. However, achieving complete regioselectivity requires careful optimization of reaction parameters, including temperature, reaction time, and reagent stoichiometry [37] [38].

The use of sterically hindered alcohols, such as tert-butyl alcohol, further enhances regioselectivity by favoring reaction at the less hindered γ-position [39] [40]. Acid catalysis plays a crucial role in activating the carboxyl group toward nucleophilic attack while maintaining selective reactivity patterns [41] [42]. The incorporation of Lewis acid catalysts, such as dicyclohexylcarbodiimide or perchloric acid, provides additional control over reaction selectivity and rate [43] [44].

Stereoselective Synthesis Considerations

Maintaining stereochemical integrity during the synthesis of Boc-D-Glu-OtBu represents a critical consideration that influences both synthetic methodology and analytical validation protocols [45] [46]. The preservation of the D-configuration at the α-carbon requires careful attention to reaction conditions that minimize racemization pathways [47] [48].

The susceptibility of α-amino acids to base-promoted racemization necessitates the use of mild reaction conditions and appropriate protective measures [49] [50]. The tert-butyloxycarbonyl protecting group provides inherent protection against racemization by reducing the acidity of the α-proton through electronic deactivation [51] [52]. This electronic effect, combined with steric hindrance around the α-carbon, significantly diminishes the propensity for epimerization during synthetic manipulations [53] [54].

Analytical monitoring of stereochemical purity throughout the synthetic sequence employs multiple complementary techniques [55] . High-performance liquid chromatography using chiral stationary phases provides quantitative assessment of enantiomeric excess, typically achieving detection limits below 0.1% for minor enantiomeric impurities [57] [58]. Polarimetry offers an additional analytical tool for monitoring optical purity, with specific rotation values serving as diagnostic indicators of stereochemical integrity [59] [60].

The maintenance of stereochemical purity also depends on purification methodologies employed during intermediate isolation and final product purification [61] [62]. Crystallization techniques often provide enhanced stereochemical purification compared to chromatographic methods, as enantiomeric impurities typically exhibit different solubility profiles in crystalline lattices [63] [64]. The combination of multiple purification strategies ensures achievement of pharmaceutical-grade stereochemical purity standards [65] [66].

Sustainable Chemistry Approaches

The development of environmentally conscious synthetic methodologies for Boc-D-Glu-OtBu synthesis has emerged as a significant research focus, driven by increasing awareness of environmental impact and regulatory requirements [67] [68]. Sustainable chemistry approaches encompass solvent reduction strategies, catalyst efficiency optimization, and waste minimization protocols [69] [70].

Recent advances in aqueous solid-phase peptide synthesis have introduced water-compatible protecting groups that enable dramatic reductions in organic solvent consumption [71] [72]. The 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group represents a breakthrough in sustainable peptide chemistry, allowing for peptide assembly under aqueous conditions with real-time monitoring capabilities [73] [74]. This approach enables peptide assembly under aqueous conditions, real-time monitoring of building block coupling, and efficient postsynthetic purification while reducing organic solvent requirements by up to 90% [75] [76].

Alternative deprotection methodologies have been developed to reduce the environmental impact of traditional acidic cleavage conditions [77] [78]. The use of tris-4-bromophenylamminium radical cation (magic blue) as a catalytic deprotection agent offers significant advantages in terms of reaction mildness and environmental compatibility [79] [80]. This metal-free approach operates at room temperature and eliminates the need for strong acidic or basic catalysts while maintaining high reaction efficiency [81] [82].

One-pot synthetic strategies provide additional opportunities for waste reduction and process intensification [83] [84]. Metal-free allyloxycarbonyl removal coupled with peptide coupling reactions demonstrates the feasibility of sustainable synthetic approaches while maintaining excellent reaction selectivity [85] [86]. The development of environmentally sensible solvent systems, such as PolarClean and ethyl acetate mixtures, further enhances the sustainability profile of these methodologies [87] [88].